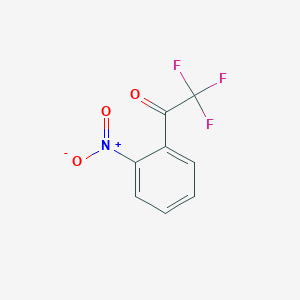

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoro-1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-3-1-2-4-6(5)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAUUHMFSKFQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559641 | |

| Record name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17408-17-2 | |

| Record name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17408-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unpacking the Synthetic Potential: Trifluoromethyl Ketones As Versatile Intermediates

Trifluoromethyl ketones (TFMKs) have emerged as exceptionally valuable building blocks in modern organic synthesis. researchgate.netrsc.org Their utility stems from the profound influence of the trifluoromethyl group on the reactivity of the adjacent carbonyl.

The strong electron-withdrawing nature of the three fluorine atoms significantly enhances the electrophilicity of the ketone's carbonyl carbon. This heightened reactivity makes TFMKs excellent substrates for a wide range of nucleophilic addition reactions. Furthermore, the trifluoromethyl group can influence the stereochemical outcome of reactions, providing a handle for asymmetric synthesis.

A notable characteristic of α-fluorinated ketones is their tendency to exist in equilibrium with their hydrated gem-diol forms in aqueous solutions. researchgate.net This reversible hydration is a key aspect of their biological activity, as TFMKs can act as reversible covalent inhibitors of various enzymes. researchgate.net They are recognized as effective mimics of the tetrahedral transition state formed during the enzymatic hydrolysis of esters and amides. beilstein-journals.org

The introduction of a trifluoromethyl group into organic molecules can lead to significant alterations in their chemical and physicochemical properties. beilstein-journals.orgnih.gov This "fluorine effect" is a powerful tool in medicinal chemistry for modulating properties like bioavailability and metabolic stability. beilstein-journals.orgnih.gov

The synthesis of TFMKs has been a subject of extensive research, with numerous methods developed to access these valuable compounds. researchgate.netrsc.orgsioc-journal.cn These methods often involve the use of trifluoromethylating agents to introduce the CF3 group onto a suitable precursor. sioc-journal.cnacs.org

The Directing Hand: How the Nitrophenyl Moiety Shapes Reactivity

The presence of a nitrophenyl group in 2,2,2-trifluoro-1-(2-nitrophenyl)ethanone plays a crucial role in dictating the molecule's reactivity and potential transformations. The nitro group (-NO2) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. numberanalytics.comnumberanalytics.comlibretexts.org

This electron-withdrawing character has several important consequences for the aromatic ring. Firstly, it deactivates the ring towards electrophilic aromatic substitution reactions. numberanalytics.comlibretexts.orgquora.com The rate of such reactions on nitrobenzene, for instance, is significantly slower than on benzene (B151609) itself. libretexts.org When electrophilic substitution does occur, the nitro group directs the incoming electrophile to the meta position. numberanalytics.com

Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para position. numberanalytics.com This is because the nitro group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. numberanalytics.com

The nitro group itself is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group (-NH2). numberanalytics.com This conversion is a cornerstone of synthetic chemistry, providing access to anilines which are precursors to a vast array of dyes, pharmaceuticals, and other functional materials.

A Look Back: the Rise of α Trifluoromethyl Ketone Research

Installation and Modification of the Nitrophenyl Group

The introduction and chemical manipulation of the nitrophenyl group are central to the synthesis of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone and its derivatives. These processes involve classical aromatic chemistry and subsequent functional group transformations.

The primary method for introducing a nitro group onto the aromatic ring of a trifluoroacetophenone precursor is through electrophilic aromatic substitution. The starting material for this synthesis is typically 2,2,2-trifluoro-1-phenylethanone. The trifluoroacetyl group (-COCF₃) is a deactivating and meta-directing substituent due to its strong electron-withdrawing nature.

The nitration is generally carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction Scheme: C₆H₅COCF₃ + HNO₃ --(H₂SO₄)--> O₂NC₆H₄COCF₃ + H₂O

Due to the directing effect of the trifluoroacetyl group, the reaction yields a mixture of isomers, with the meta-substituted product, 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone, being the major product. The target ortho-isomer, this compound, and the para-isomer are formed as minor products. The separation of the desired ortho-isomer from the product mixture is typically achieved using chromatographic techniques.

The nitro group of this compound is a versatile functional handle that can be readily transformed into other functionalities, most commonly an amino group. This reduction is a crucial step for building more complex molecules, such as heterocyclic compounds or amides. The conversion of the aromatic nitro group to an aniline is one of the most fundamental transformations in organic synthesis. youtube.com

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule (chemoselectivity) and the desired reaction conditions. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. wikipedia.orgorganic-chemistry.org For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method. youtube.com Alternatively, metals such as iron, tin, or zinc in the presence of hydrochloric acid are classic and effective reagents for this reduction. youtube.com

The following table summarizes common methods for the reduction of aromatic nitro compounds.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C or PtO₂ | H₂ gas (1 atm or higher), solvent (e.g., Ethanol, Ethyl Acetate) | Clean, high-yielding, but may also reduce other groups like alkenes. |

| Fe, HCl | Aqueous HCl, heat | Classic, cost-effective, and often used in industrial-scale synthesis. youtube.com |

| SnCl₂, HCl | Concentrated HCl, often used for selective reductions. | A common laboratory method. |

| Zn, HCl or Acetic Acid | Acidic medium | Another widely used metal-acid combination. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Can be used for selective reductions in the presence of other sensitive groups. |

The resulting amino derivative, 1-(2-aminophenyl)-2,2,2-trifluoroethanone, is a valuable intermediate for the synthesis of pharmaceuticals and other biologically active compounds.

Enantioselective Synthesis of α-Trifluoromethyl Ketones

The development of methods for the asymmetric synthesis of α-trifluoromethyl ketones is of great interest, as the introduction of a chiral center bearing a trifluoromethyl group can profoundly influence the biological activity of a molecule. nih.gov Significant progress has been made in developing catalytic enantioselective methods to access these valuable building blocks. researchgate.net

Recent advances have focused on transition-metal-catalyzed cross-coupling reactions. For example, dual nickel/photoredox catalysis systems have been developed for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides. researchgate.net These methods operate under mild conditions, using visible light at ambient temperature, and are compatible with a wide range of functional groups. researchgate.net

Another powerful approach is the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with trifluoromethylated alkyl halides. This strategy allows for the enantioconvergent synthesis of chiral α-trifluoromethyl ketones from racemic starting materials. The choice of the chiral ligand is critical for achieving high enantioselectivity.

The table below highlights representative catalytic systems for the enantioselective synthesis of α-trifluoromethyl ketones.

| Catalytic System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Nickel / Chiral Ligand | Acyl Chlorides + Racemic α-CF₃ Alkyl Bromides | Enantioconvergent; high functional group tolerance. | researchgate.net |

| Nickel / Photoredox Catalyst | Aldehydes + α-CF₃ Alkyl Bromides | Operates under mild conditions (visible light, room temp); tunable selectivity. | researchgate.net |

| Palladium / Chiral Ligand | Arylboroxines + N,O-acetals of trifluoroacetaldehyde | Effective for synthesizing benzylic α-trifluoromethyl amines, which can be precursors to ketones. | nih.gov |

| Organocatalysis (e.g., Chiral Squaramide) | Mannich-type reactions with fluorinated precursors | Metal-free approach for constructing C-C bonds with high stereocontrol. | researchgate.net |

These modern synthetic methodologies provide efficient and highly selective routes to enantioenriched α-trifluoromethyl ketones, paving the way for the discovery of new therapeutic agents and advanced materials. nih.govresearchgate.net

Reactivity of the Trifluoromethyl Ketone Functionality

The presence of a trifluoromethyl group adjacent to the carbonyl carbon significantly influences the ketone's reactivity. This section explores the electrophilic nature of the carbonyl carbon, the equilibrium between the ketone and its hydrate (B1144303) form, and the mechanisms of nucleophilic attack.

The carbonyl carbon in this compound exhibits a pronounced electrophilic character. This is a consequence of two main factors: the inherent polarity of the carbon-oxygen double bond and the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group. youtube.comlibretexts.org The oxygen atom, being more electronegative than carbon, pulls electron density from the carbonyl carbon, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. libretexts.org This charge separation is further intensified by the inductive effect of the three fluorine atoms in the trifluoromethyl group, which strongly withdraw electron density from the carbonyl carbon, making it highly susceptible to attack by nucleophiles. libretexts.org

Table 1: Factors Influencing the Electrophilicity of the Carbonyl Carbon

| Factor | Description |

| Polarity of C=O Bond | The difference in electronegativity between carbon and oxygen leads to a permanent dipole, with the carbon atom being electron-deficient. libretexts.org |

| Inductive Effect of CF₃ Group | The highly electronegative fluorine atoms strongly withdraw electron density, increasing the partial positive charge on the carbonyl carbon. libretexts.org |

| Resonance | A resonance structure can be drawn with a positive charge on the carbonyl carbon, indicating its electrophilic nature. libretexts.orgquora.com |

| Acid Catalysis | Protonation of the carbonyl oxygen in acidic media enhances the electrophilicity of the carbonyl carbon. quora.com |

In aqueous solutions, aldehydes and ketones can exist in a reversible equilibrium with their corresponding geminal diols, also known as hydrates. libretexts.org For most simple ketones, this equilibrium lies far to the left, favoring the ketone form. libretexts.org However, in the case of this compound, the presence of the strongly electron-withdrawing trifluoromethyl group significantly shifts the equilibrium towards the hydrate form. libretexts.org This is because the electron-withdrawing nature of the CF₃ group destabilizes the carbonyl group, making the addition of water more favorable. libretexts.org

The formation of the hydrate, 2,2,2-Trifluoro-1-(2-nitrophenyl)ethane-1,1-diol, can be catalyzed by either acid or base. Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a water molecule. libretexts.org

Table 2: Equilibrium of Ketone and Hydrate Forms

| Compound Type | Equilibrium Position | Reason |

| Simple Ketones | Favors Ketone | Alkyl groups are electron-donating, stabilizing the carbonyl group. libretexts.org |

| This compound | Favors Hydrate | The electron-withdrawing CF₃ group destabilizes the carbonyl group, favoring hydrate formation. libretexts.org |

The highly electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack, leading to a variety of derivatization reactions. youtube.comlibretexts.org These reactions generally proceed through a tetrahedral intermediate. youtube.com The specific mechanism can be either base-promoted or acid-catalyzed, depending on the nature of the nucleophile and the reaction conditions. libretexts.org

In a base-promoted addition, a strong nucleophile directly attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a protic solvent or a weak acid to yield the final alcohol product. libretexts.org

Under acidic catalysis, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by weaker nucleophiles. quora.comlibretexts.org The nucleophile then adds to the protonated carbonyl carbon, forming a tetrahedral intermediate which subsequently loses a proton to give the final product. libretexts.org

Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents), hydrides (e.g., from sodium borohydride), cyanide, and amines. youtube.comyoutube.com The addition of these nucleophiles to this compound can be used to synthesize a range of more complex molecules.

Reactions Involving the Nitrophenyl Moiety

The 2-nitrophenyl group in this compound also participates in a unique set of chemical reactions, primarily involving the nitro group. These include photochemical rearrangements and reduction reactions.

2-Nitrophenyl ketones are known to undergo characteristic photochemical reactions upon irradiation with UV light. rsc.orgresearchgate.net A key reaction pathway for compounds like this compound involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. researchgate.net This process leads to the formation of an aci-nitro transient. acs.org

Subsequent to the formation of the aci-nitro intermediate, a series of rearrangements can occur. One common pathway involves an intramolecular oxygen transfer from the nitro group to the benzylic position, which can lead to the formation of an α-hydroxyketone with a nitroso group. rsc.orgresearchgate.net This intermediate can then undergo further reactions, such as cyclization, to form various heterocyclic products. rsc.orgresearchgate.net For some 2-nitrobenzyl compounds, the photochemical reaction pathway has been shown to proceed through cyclic intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. acs.org These photochemical transformations are of significant interest due to their potential applications in areas such as photolabile protecting groups.

The nitro group of this compound can be reduced to various other nitrogen-containing functional groups, with the specific product depending on the reducing agent and the reaction conditions. masterorganicchemistry.comwikipedia.org Common reduction products of aromatic nitro compounds include amines, hydroxylamines, and azo compounds. wikipedia.org

A variety of reagents can be employed for the reduction of the nitro group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method for converting nitro groups to primary amines. masterorganicchemistry.comwikipedia.org Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective for this transformation. masterorganicchemistry.com

Selective reduction of the nitro group in the presence of the ketone functionality can be a synthetic challenge. Some reducing agents that are effective for nitro group reduction may also reduce the ketone. However, certain reagents and conditions allow for chemoselective reduction. For instance, sodium hydrosulfite can selectively reduce a nitro group in the presence of other reducible functional groups. wikipedia.org Conversely, if the reduction of the ketone is desired while leaving the nitro group intact, specific methods such as conversion of the ketone to a tosylhydrazone followed by reduction with a mild hydride reagent like sodium cyanoborohydride (NaBH₃CN) can be employed. stackexchange.comechemi.com

Table 3: Common Reducing Agents for Aromatic Nitro Groups and Their Products

| Reducing Agent | Typical Product |

| H₂, Pd/C, PtO₂, or Raney Ni | Amine masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn in acid (e.g., HCl) | Amine masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine wikipedia.org |

| Zinc metal in aqueous NH₄Cl | Hydroxylamine wikipedia.org |

| LiAlH₄ | Azo compound masterorganicchemistry.com |

Aromatic Substitution Reactions on the Nitrophenyl Ring

The nitrophenyl ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome and reaction feasibility being dictated by the electronic nature of the existing substituents. Both the nitro group (-NO₂) and the trifluoroacetyl group (-COCF₃) are strong electron-withdrawing groups.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. However, in the case of this compound, the presence of two powerful deactivating groups, the nitro and trifluoroacetyl groups, renders the benzene (B151609) ring highly electron-deficient. ck12.org This deactivation significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles than benzene itself. In fact, the deactivating effect of a nitro group can make the ring more than 10 million times less reactive.

Both the -NO₂ and -COCF₃ groups are meta-directing. This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions relative to these groups. Conversely, attack at the meta position keeps the positive charge away from the electron-withdrawing substituents, resulting in a more stable intermediate. Therefore, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to both existing groups, which are the 4- and 6-positions.

| Position | Directing Effect of -NO₂ | Directing Effect of -COCF₃ | Predicted Outcome for EAS |

| 3 | Ortho | Meta | Disfavored |

| 4 | Meta | Ortho | Favored |

| 5 | Para | Meta | Disfavored |

| 6 | Meta | Para | Favored |

This table illustrates the directing effects of the substituents on electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA_r):

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). For an SNA_r reaction to proceed, a good leaving group must be present on the ring, and the ring must be activated by strong electron-withdrawing groups. masterorganicchemistry.com The nitro group is a potent activator for SNA_r, especially when positioned ortho or para to a leaving group, as it can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. masterorganicchemistry.comnih.gov

In this compound itself, there is no inherent leaving group on the aromatic ring other than a hydrogen atom. However, if a halogen were present, for instance at the 4- or 6-position, it would be readily displaced by a nucleophile.

A specific type of nucleophilic substitution that could occur is the vicarious nucleophilic substitution (VNS), which allows for the substitution of a hydrogen atom in electron-deficient arenes. organic-chemistry.org This reaction involves a carbanion bearing a leaving group.

Defluorinative Transformations of α-Trifluoromethyl Ketones

The trifluoromethyl group (-CF₃) is generally considered to be highly stable. However, under certain conditions, the C-F bonds in α-trifluoromethyl ketones can be cleaved in what are known as defluorinative transformations. These reactions are of synthetic interest as they allow for the introduction of other functional groups.

While specific studies on the defluorinative reactions of this compound are scarce, research on other α-trifluoromethyl ketones provides insight into potential transformations. These reactions often proceed via the formation of an enolate or a related intermediate.

One common transformation is hydrodefluorination , where one or more fluorine atoms are replaced by hydrogen. This can be achieved using various reducing agents.

Another important class of reactions involves the use of the trifluoromethyl group as a synthetic handle for further functionalization. For example, the reaction of α-trifluoromethyl ketones with nucleophiles can lead to the formation of new C-C or C-heteroatom bonds, accompanied by the elimination of fluoride (B91410) ions.

Spectroscopic Characterization Techniques for 2,2,2 Trifluoro 1 2 Nitrophenyl Ethanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For derivatives of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, ¹H, ¹⁹F, and ¹³C NMR provide complementary information to map out the carbon skeleton and the electronic environment of the constituent atoms.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.5 and 8.5 ppm. The presence of the ortho-nitro group, a strong electron-withdrawing group, significantly influences the chemical shifts of the aromatic protons, causing them to shift downfield compared to unsubstituted acetophenone. The four protons on the phenyl ring form a complex ABCD spin system.

The expected pattern would involve four distinct signals, each corresponding to one of the aromatic protons (H-3, H-4, H-5, and H-6). The proton ortho to the nitro group (H-3) and the proton ortho to the trifluoroacetyl group (H-6) would likely be the most deshielded. The coupling constants between adjacent protons (ortho-coupling, ³JHH) are typically in the range of 7-9 Hz, while meta-coupling (⁴JHH, e.g., between H-3 and H-5) is smaller (2-3 Hz), and para-coupling (⁵JHH, e.g., between H-3 and H-6) is often close to 0 Hz. Detailed analysis of these coupling patterns is crucial for the unambiguous assignment of each proton.

Table 1: Predicted ¹H NMR Data for the Aromatic Region of this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 8.2 - 8.4 | dd | ³J(H3-H4) ≈ 8.0, ⁴J(H3-H5) ≈ 1.5 |

| H-4 | 7.7 - 7.9 | td | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 7.5, ⁴J(H4-H6) ≈ 1.5 |

| H-5 | 7.8 - 8.0 | td | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 8.0, ⁴J(H5-H3) ≈ 1.5 |

| H-6 | 7.9 - 8.1 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5 |

Note: These are predicted values based on substituent effects and data from similar compounds. Actual values may vary.

¹⁹F NMR spectroscopy is highly sensitive for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp resonance, as the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent.

This singlet is typically found in the chemical shift range of -65 to -75 ppm relative to a standard like CFCl₃. ucsb.edu The exact chemical shift is sensitive to the electronic environment; the electron-withdrawing nature of the adjacent carbonyl and the nitrophenyl ring would place the resonance in this characteristic region for trifluoroacetyl groups. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the isolated nature of the -CF₃ group, with no adjacent fluorine or hydrogen atoms. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated species, even in complex mixtures. wikipedia.orghuji.ac.il

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, several key signals are anticipated. The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 175-185 ppm. Its resonance will appear as a quartet due to coupling with the three adjacent fluorine atoms (²JCF), with a coupling constant of approximately 35-40 Hz.

The carbon of the trifluoromethyl group (-CF₃) will also be a prominent feature, resonating around 115-120 ppm. This signal will also be a quartet, but with a much larger one-bond coupling constant (¹JCF) in the range of 280-290 Hz.

The six aromatic carbons will produce signals in the 120-150 ppm region. The carbon bearing the nitro group (C-2) and the carbon bearing the trifluoroacetyl group (C-1) will be significantly deshielded. The signals for the aromatic carbons may also exhibit smaller C-F coupling constants (²JCF, ³JCF, ⁴JCF), which aids in their assignment. For the parent compound, 2,2,2-trifluoroacetophenone, the aromatic carbons appear at approximately 129.1 (para), 130.3 (ortho), 132.5 (ipso), and 134.8 (meta) ppm. nih.gov The addition of the ortho-nitro group is expected to further shift these resonances.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| C=O | 178 - 182 | q | ²JCF ≈ 35-40 |

| CF₃ | 116 - 120 | q | ¹JCF ≈ 285-290 |

| C-1 (Ar) | 133 - 136 | m | - |

| C-2 (Ar) | 148 - 152 | m | - |

| C-3 (Ar) | 124 - 127 | s | - |

| C-4 (Ar) | 130 - 133 | s | - |

| C-5 (Ar) | 129 - 132 | s | - |

| C-6 (Ar) | 135 - 138 | m | - |

Note: Predicted values based on data from 2,2,2-trifluoroacetophenone and known nitro group substituent effects.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands.

The most intense band is typically the carbonyl (C=O) stretch, which is expected in the region of 1710-1730 cm⁻¹. The electron-withdrawing effects of both the trifluoromethyl group and the nitrophenyl ring increase the double-bond character of the carbonyl group, shifting this peak to a higher frequency compared to a simple alkyl ketone.

Strong absorption bands corresponding to the carbon-fluorine (C-F) stretching vibrations of the -CF₃ group are expected in the 1100-1300 cm⁻¹ region. These are often multiple strong, sharp bands.

The presence of the nitro group (-NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. Finally, C-H stretching from the aromatic ring is observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1710 - 1730 | Strong |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |

| C-F | Stretch | 1100 - 1300 | Strong, multiple bands |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound (molar mass: 219.12 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion (M⁺˙) peak at m/z 219. bldpharm.comachemblock.com

The fragmentation is dictated by the functional groups. A primary fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the trifluoromethyl group, leading to the loss of a ·CF₃ radical (mass 69) to form a stable acylium ion [M - CF₃]⁺ at m/z 150. This is often a very prominent peak in the spectrum of trifluoromethyl ketones. nist.gov

Another characteristic fragmentation involves the cleavage of the bond between the carbonyl group and the phenyl ring, resulting in a trifluoroacetyl cation [CF₃CO]⁺ at m/z 97 and a 2-nitrophenyl radical, or alternatively, a 2-nitrophenyl cation [C₆H₄NO₂]⁺ at m/z 122.

Nitroaromatic compounds also exhibit unique fragmentation pathways, including the loss of ·NO (mass 30) to give a peak at m/z 189, and the loss of ·NO₂ (mass 46) to give a peak at m/z 173. core.ac.uk These characteristic losses help to confirm the presence and position of the nitro group.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 219 | [C₈H₄F₃NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 173 | [C₈H₄F₃O]⁺ | M⁺˙ - ·NO₂ |

| 150 | [C₇H₄NO₂]⁺ | M⁺˙ - ·CF₃ |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of C(Ar)-C(O) bond |

Rotational Spectroscopy for Gas-Phase Structure and Intermolecular Interactions

Rotational spectroscopy, particularly Fourier transform microwave (FTMW) spectroscopy coupled with supersonic expansion, is an exceptionally precise technique for determining the gas-phase structure of molecules. It measures the transition frequencies between quantized rotational states, which are dependent on the molecule's moments of inertia.

While the rotational spectrum of this compound itself has not been reported, extensive studies on the parent compound, 2,2,2-trifluoroacetophenone, provide significant insight. These studies have determined its precise molecular geometry, confirming a planar arrangement of the phenyl ring and the carbonyl group. The substitution of all thirteen ¹³C isotopologues allowed for an accurate determination of the carbon skeleton's structure.

The introduction of an ortho-nitro group would significantly alter the mass distribution and, therefore, the moments of inertia and the resulting rotational spectrum. The large mass and polar nature of the nitro group would cause substantial shifts in the rotational constants (A, B, and C). Analysis of the rotational spectrum of this compound would allow for the precise determination of the bond lengths and angles involving the nitro group and its orientation relative to the trifluoroacetyl group. This technique is sensitive enough to distinguish between different conformers and to study the subtle effects of intramolecular hydrogen bonding or steric hindrance on the molecular geometry.

Computational Chemistry Applications in the Study of 2,2,2 Trifluoro 1 2 Nitrophenyl Ethanone

Quantum Chemical Approaches for Electronic Structure and Reactivity Profiling

Quantum chemical methods are fundamental to understanding the electronic nature of a molecule, which dictates its stability, structure, and chemical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying complex reaction pathways. For 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone, DFT calculations are employed to map out potential energy surfaces for various transformations.

A key area of investigation is the nucleophilic attack on the carbonyl carbon. The strong electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) group makes this carbon highly electrophilic and susceptible to attack. nih.govnih.gov DFT can be used to model the transition states and intermediates involved in reactions with nucleophiles, calculating activation energies and reaction enthalpies to predict feasibility and kinetics.

Furthermore, studies on related α-(2-nitrophenyl)ketones have shown they can undergo photoinduced rearrangement. rsc.org This reaction proceeds through an oxygen transfer from the nitro group to the benzylic position. rsc.org DFT calculations can elucidate the mechanism of this photochemical process, identifying the key excited states and intermediates, such as the formation of an α-hydroxyketone with a nitroso group. rsc.org

Table 1: Representative Insights from DFT Studies on Related Ketones

| Research Focus | Typical Findings | Relevance to this compound |

|---|---|---|

| Reaction Energetics | Calculation of activation barriers and reaction energies for nucleophilic addition. nih.gov | Predicts the reactivity of the carbonyl group and helps in designing synthetic routes. |

| Transition State Search | Identification of transition state geometries for reactions like photochemical rearrangements. rsc.org | Elucidates the step-by-step mechanism of complex intramolecular reactions. |

| Inhibitory Potency | Correlation of calculated hydration energy with enzyme inhibitory activity in trifluoromethyl ketones. nih.gov | Provides a theoretical basis for its potential application as an enzyme inhibitor. |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating electronic properties, though at a greater computational expense. youtube.comaps.org These methods are often used to obtain benchmark results or to study systems where DFT may not be sufficiently accurate.

For this compound, ab initio calculations can provide precise values for:

Ionization Potential and Electron Affinity: Key indicators of its redox behavior.

Electronic Transitions: Predicting the energies of UV-Visible absorption, which is crucial for understanding its photochemical behavior. youtube.com

These high-accuracy calculations are also vital for validating the results obtained from more computationally efficient DFT methods. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical for its crystal packing and interactions with biological targets.

The conformation of this compound is primarily determined by the rotation around the single bond connecting the phenyl ring and the carbonyl group. Computational studies on other ortho-substituted ketones show that steric hindrance between the ortho-nitro group and the trifluoroacetyl group plays a significant role in determining the most stable conformation. researchgate.net

Beyond the covalent structure, a network of weak intermolecular interactions governs its condensed-phase behavior. Computational analysis can identify and quantify these interactions, which include:

C-H···O and C-H···F Hydrogen Bonds: Interactions between aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups, or the fluorine atoms, as acceptors.

F···F and F···O Contacts: The role of organic fluorine in intermolecular interactions is complex. researchgate.net While often considered repulsive, under certain geometric arrangements, these contacts can be weakly attractive due to dispersion forces and electrostatic effects. mdpi.com Studies on other trifluoromethyl-containing aromatic compounds have highlighted the importance of these interactions in crystal packing. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

For this compound, the MEP map is expected to show distinct features:

Negative Potential (Red/Yellow): The most negative regions are localized on the oxygen atoms of the ortho-nitro group and the carbonyl group, indicating these are the primary sites for electrophilic attack. researchgate.netnih.gov

Positive Potential (Blue): A strongly positive region is located on the carbonyl carbon, a result of the powerful electron-withdrawing effects of both the carbonyl oxygen and the CF₃ group. This confirms its high electrophilicity. nih.gov A positive potential is also expected on the hydrogen atoms of the aromatic ring.

Fluorine Atoms: The electrostatic potential around the fluorine atoms can be complex. While highly electronegative, the surface of fluorine in a CF₃ group can exhibit both negative and slightly positive or neutral regions, influencing its role in intermolecular interactions. mdpi.comnih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| Nitro Group Oxygens | Strongly Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| Carbonyl Carbon | Strongly Positive | Site for nucleophilic attack |

| Aromatic Ring | Varied (neutral to slightly positive) | Can participate in π-stacking and other interactions |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are routinely used to predict spectroscopic data, which is essential for the identification and characterization of novel compounds. By calculating these properties, a direct comparison can be made with experimental spectra, aiding in the assignment of complex signals. nih.gov

For this compound, the following spectroscopic parameters can be accurately predicted, typically using DFT methods:

Vibrational Frequencies: Calculation of the harmonic vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes, such as C=O stretching, N-O stretching of the nitro group, and C-F stretching of the trifluoromethyl group. nih.govwisc.edu

NMR Chemical Shifts: Theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts provides a powerful tool for structural elucidation. nih.gov Comparing calculated shifts with experimental data can confirm the constitution and conformation of the molecule in solution.

Table 3: Computationally Accessible Spectroscopic Data

| Spectroscopy Type | Predicted Parameters | Purpose |

|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | Assignment of functional group vibrations (C=O, NO₂, CF₃). |

| NMR | ¹H, ¹³C, ¹⁹F Chemical Shifts | Structural confirmation and assignment of experimental resonances. |

| UV-Visible | Electronic Transition Energies & Oscillator Strengths | Interpretation of UV-Vis spectrum and understanding photochemical properties. |

Advanced Synthetic Applications and Transformations of 2,2,2 Trifluoro 1 2 Nitrophenyl Ethanone

Role as a Precursor in the Synthesis of Complex Fluorinated Organic Molecules

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone serves as a valuable building block in the synthesis of complex fluorinated organic molecules, particularly heterocyclic compounds. The presence of the trifluoromethyl group and the ortho-nitro group on the aromatic ring allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures.

One of the most significant applications of this compound is in the synthesis of trifluoromethyl-substituted quinolines. rsc.orgcapes.gov.brrsc.org Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of quinoline (B57606) derivatives. clockss.orgtcichemicals.com

The synthesis of 2-(trifluoromethyl)quinolines often involves the reductive cyclization of a precursor derived from this compound. rsc.orgrsc.orgorganicreactions.org For instance, condensation of this compound with an appropriate carbonyl compound can yield an α,β-unsaturated ketone. Subsequent reduction of the nitro group, often using reagents like iron in acetic acid, initiates an intramolecular cyclization to form the quinoline ring system. rsc.orgrsc.org This strategy provides a direct and efficient route to various substituted 2-(trifluoromethyl)quinolines.

The reactivity of the carbonyl group in this compound also allows for its use in other synthetic transformations. For example, it can undergo aldol (B89426) condensation with aldehydes to form α,β-unsaturated ketones, which are versatile intermediates for further synthetic manipulations. ku.edu These intermediates can then be used to construct other complex fluorinated molecules.

The strategic placement of the trifluoromethyl and nitro groups makes this compound a key starting material for creating libraries of fluorinated compounds for biological screening. The ability to modify both the aromatic ring and the side chain provides a high degree of molecular diversity.

Table 1: Examples of Complex Fluorinated Molecules Synthesized from this compound Precursors

| Target Molecule Class | Synthetic Strategy | Key Reaction | Ref. |

| 2-(Trifluoromethyl)quinolines | Condensation followed by reductive cyclization | Intramolecular cyclization | rsc.orgrsc.org |

| Trifluoromethylated Heterocycles | Cyclization reactions | Phosphonium-trifluoroacetamide chemistry | clockss.org |

| α,β-Unsaturated Ketones | Aldol Condensation | Condensation with aldehydes | ku.edu |

Utilization in Fine Chemical and Agrochemical Synthesis as Intermediates

The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives valuable intermediates in the synthesis of fine chemicals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity and biological activity of a molecule.

The synthesis of these agrochemicals often relies on the construction of a core heterocyclic structure, which can be derived from intermediates like this compound. The subsequent functionalization of this core structure allows for the fine-tuning of its biological activity and physical properties.

In the realm of fine chemicals, this compound serves as a starting material for producing specialized fluorinated molecules used in various applications, including as building blocks for more complex syntheses. The reactivity of both the nitro and keto groups allows for a wide range of chemical modifications, leading to a diverse array of fine chemicals.

Table 2: Potential Applications of Intermediates Derived from this compound

| Industry | Application Area | Potential Intermediate | Target Compound Class |

| Agrochemical | Herbicide/Pesticide Synthesis | Trifluoromethylated quinolines | Heterocyclic pesticides |

| Fine Chemical | Organic Synthesis | α,β-Unsaturated ketones | Specialized fluorinated building blocks |

Strategies for Diversity-Oriented Synthesis Stemming from this compound Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. The scaffold of this compound is well-suited for DOS due to its multiple reactive sites that allow for the introduction of molecular diversity.

The core strategy involves utilizing the ketone and the nitro group as handles for various chemical transformations. The aromatic ring can also be further functionalized. This multi-directional approach allows for the rapid generation of a library of related but structurally distinct compounds.

One key transformation is the reductive cyclization of derivatives of this compound to form a range of heterocyclic scaffolds. organicreactions.org By varying the reaction partners in the initial condensation step, a diverse set of precursors can be generated, each leading to a unique heterocyclic core after cyclization. For example, using different aldehydes in an aldol condensation with this compound would produce a library of chalcone-like molecules. ku.edu Subsequent reductive cyclization would then yield a library of quinolines with diverse substituents.

Furthermore, the nitro group can be reduced to an amino group, which can then be subjected to a wide array of reactions, such as acylation, alkylation, and diazotization, to introduce further diversity. The trifluoromethylated ketone can also be a site for various nucleophilic additions, leading to a range of alcohol and other functionalized products.

By combining these transformations in a combinatorial fashion, a large and diverse library of fluorinated compounds can be efficiently synthesized from the common starting scaffold of this compound.

Application in Material Science Research and Development

While the primary applications of this compound are in organic synthesis, its derivatives have potential applications in material science. The incorporation of fluorine atoms into organic materials can significantly alter their properties, such as thermal stability, optical properties, and surface energy.

Fluorinated compounds are known to be used in the development of advanced materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of conjugated systems, making derivatives of this compound potential building blocks for new electronic materials.

For instance, the quinoline scaffold, which can be synthesized from this compound, is a known chromophore and has been incorporated into various functional dyes and fluorescent materials. The presence of the trifluoromethyl group can enhance the photostability and quantum yield of such materials.

Although specific research detailing the direct use of this compound in material science is limited, its role as a precursor to fluorinated heterocyclic systems suggests its potential utility in this field. clockss.org Further research is needed to fully explore the applications of this compound and its derivatives in the design and synthesis of novel functional materials.

Future Research Directions and Emerging Trends in 2,2,2 Trifluoro 1 2 Nitrophenyl Ethanone Chemistry

Development of Novel Catalytic Systems for More Sustainable and Efficient Synthesis

The synthesis of α-trifluoromethyl ketones, including 2,2,2-trifluoro-1-(2-nitrophenyl)ethanone, is an area of active research, with a strong emphasis on developing more sustainable and efficient catalytic systems. sioc-journal.cnresearchgate.net Current methods often rely on stoichiometric reagents or harsh reaction conditions, which can generate significant waste and limit functional group tolerance. The future in this area lies in the design and application of novel catalysts that can overcome these limitations.

Key areas of development include:

Earth-Abundant Metal Catalysis: A shift away from precious metal catalysts (e.g., palladium) towards catalysts based on abundant and less toxic metals like copper, iron, and nickel is a significant trend. researchgate.net These systems offer the potential for more cost-effective and environmentally benign synthetic routes. For the synthesis of this compound, this could involve the development of copper- or iron-catalyzed trifluoromethylation of 2-nitroaryl precursors.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in sustainable chemistry. researchgate.net Organocatalysts can offer unique reactivity and selectivity profiles, often under mild reaction conditions. Future research could explore the use of specific organocatalysts to facilitate the key bond-forming reactions in the synthesis of the target molecule, potentially avoiding the use of any metal catalysts.

Photoredox Catalysis: This approach utilizes visible light to drive chemical reactions, often with high efficiency and selectivity under mild conditions. Photocatalytic methods for the introduction of the trifluoromethyl group are becoming increasingly common. sioc-journal.cn The development of a photocatalytic route to this compound could offer a greener alternative to traditional methods.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally friendly conditions (aqueous media, ambient temperature). While challenging, the development of engineered enzymes for the specific trifluoromethylation of a 2-nitrophenyl substrate represents a long-term goal for highly sustainable synthesis.

The overarching goal of these research efforts is to develop catalytic systems that are not only highly efficient and selective but also recyclable and operate under mild, energy-efficient conditions, thereby minimizing the environmental impact of the synthesis. researchgate.net

Exploration of Undiscovered Reactivity Modes and Deeper Mechanistic Insights

While the existing chemistry of this compound is primarily centered around the reactivity of the ketone and the nitro group, there is significant potential for discovering novel reactivity modes. The unique electronic properties conferred by the trifluoromethyl and nitro groups can be exploited to develop new synthetic transformations.

Future research in this area will likely focus on:

C-F Bond Activation: The carbon-fluorine bond is one of the strongest in organic chemistry, but recent advances have shown that it can be selectively activated and transformed. sioc-journal.cn Exploring the defluorinative functionalization of this compound could open up pathways to a wide range of novel fluorinated and non-fluorinated compounds.

Unprecedented O-Trifluoromethylation: A recent study has demonstrated the O-trifluoromethylation of ketones to form alkenyl trifluoromethyl ethers, a previously uncharted reactivity. rsc.org Investigating whether this compound can undergo similar transformations could lead to the synthesis of novel and potentially valuable CF3O-containing compounds.

Domino and Tandem Reactions: Designing reaction cascades where multiple transformations occur in a single pot can significantly improve synthetic efficiency. Future work could focus on developing domino reactions that leverage the inherent reactivity of both the trifluoromethylketone and the nitrophenyl moiety to rapidly build molecular complexity. For instance, a reaction could be envisioned where a nucleophilic addition to the ketone is followed by an intramolecular reaction involving the nitro group.

Deeper Mechanistic Studies: A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. rsc.org Detailed kinetic and computational studies on the reactions of this compound will provide valuable insights into the roles of the trifluoromethyl and nitro groups in influencing reactivity and selectivity. This knowledge will be instrumental in the rational design of new synthetic methods.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving away from traditional batch processes. teknoscienze.com These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and scale-up. nih.govresearchgate.net

For the synthesis and derivatization of this compound, the adoption of these methodologies is a key future direction:

Safer Handling of Hazardous Reagents: The synthesis of nitroaromatic compounds and the use of certain fluorinating agents can involve hazardous reagents and intermediates. vapourtec.com Flow reactors, with their small reaction volumes and excellent heat and mass transfer, allow for the safe in-situ generation and consumption of such species, minimizing the risks associated with their storage and handling. nih.gov

Rapid Reaction Optimization: Automated flow systems can be programmed to rapidly screen a wide range of reaction parameters, such as temperature, pressure, residence time, and reagent stoichiometry. This allows for the rapid identification of optimal reaction conditions, significantly accelerating process development.

On-Demand Manufacturing: Flow reactors are well-suited for the on-demand production of chemicals, allowing for the synthesis of specific quantities of a compound as needed. This can reduce the need for large stockpiles of materials and minimize waste.

The development of robust and scalable flow syntheses for this compound and its derivatives will be a critical step towards more efficient and sustainable chemical production.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net For this compound, advanced computational modeling will play a crucial role in guiding future research.

Key applications of computational modeling in this context include:

Predictive Toxicology and Safety Assessment: Computational models, such as Quantitative Structure-Toxicity Relationship (QSTR) models, can be used to predict the potential toxicity of new derivatives of this compound. researchgate.net This allows for the early identification and deprioritization of potentially toxic compounds, reducing the need for extensive animal testing and focusing resources on more promising candidates.

Rational Design of Bioactive Molecules: By modeling the interactions between a molecule and its biological target, computational methods can be used to design new derivatives with improved potency and selectivity. acs.org For example, if this compound were to be used as a scaffold for a new drug, computational docking and molecular dynamics simulations could be used to guide the design of analogs with enhanced binding affinity.

Understanding and Predicting Reactivity: Quantum mechanical calculations can provide detailed insights into reaction mechanisms, transition states, and the factors that control reactivity and selectivity. researchgate.net This knowledge can be used to predict the outcome of unknown reactions and to design new catalysts and reaction conditions for desired transformations.

Virtual Screening: Large libraries of virtual compounds derived from the this compound scaffold can be computationally screened for desired properties, such as biological activity or specific physicochemical characteristics. This allows for the rapid identification of promising candidates for synthesis and experimental evaluation.

The synergy between computational modeling and experimental chemistry will be essential for accelerating the discovery and development of new molecules based on the this compound framework.

常见问题

Q. What are the optimized synthetic routes for 2,2,2-trifluoro-1-(2-nitrophenyl)ethanone?

The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetic anhydride and a nitro-substituted aromatic precursor. For example, reactions involving 2-nitrophenyl derivatives under catalytic conditions (e.g., Lewis acids like AlCl₃) yield the target compound. Optimization includes controlling temperature (e.g., 0–5°C to prevent side reactions) and stoichiometric ratios, achieving yields up to 67% . Purification via column chromatography (petroleum ether/ethyl acetate) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.6–8.0 ppm) and carbonyl carbons (δ ~183 ppm, coupled with ³⁵Cl for trifluoromethyl groups) .

- ¹⁹F NMR : A singlet at δ -74 ppm confirms the trifluoromethyl group .

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520/1350 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 231 for [M+H]⁺) validate the molecular formula.

Q. What safety protocols should be followed during handling?

While specific toxicological data for this compound is limited, general precautions for nitroaromatics and fluorinated ketones apply:

- Use PPE (gloves, goggles, fume hood).

- Avoid inhalation/contact; store in dry, ventilated areas away from oxidizers .

- Emergency response: For skin contact, wash with soap/water; for ingestion, seek medical attention immediately.

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in nucleophilic aromatic substitution (NAS)?

The nitro group’s strong electron-withdrawing effect activates the ortho/para positions of the phenyl ring, directing NAS reactions. For example, in Suzuki couplings, the para position to the nitro group shows higher reactivity, enabling selective C–C bond formation. Computational studies (DFT) reveal reduced electron density at these positions (Mulliken charge: -0.3 e at para vs. -0.1 e at meta) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a precursor for bioactive molecules, such as IMPDH inhibitors (e.g., BMS-337197). The trifluoromethyl group enhances metabolic stability, while the nitro group facilitates subsequent reduction to amines for further functionalization. A 9-step synthesis pathway using this compound achieves a 55% overall yield in drug candidate production .

Q. How can computational methods predict its reactivity in heterocyclic ring formation?

Density Functional Theory (DFT) studies model transition states in cycloaddition reactions. For instance, reactions with NaN₃ to form triazoles show a Gibbs free energy barrier of ~25 kcal/mol, with the trifluoromethyl group stabilizing intermediates via inductive effects. E-factor analysis (13.6) quantifies waste efficiency in scaled-up syntheses .

Key Research Gaps and Opportunities

- Mechanistic Studies : Elucidate the role of solvent polarity in NAS using kinetic isotope effects.

- Biological Activity : Screen for kinase inhibition using high-throughput assays.

- Crystallography : Determine single-crystal structures via SHELXL to analyze bond angles/distortions caused by the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。